molecular formula C18H25N3O3 B1146384 5-Hydroxy saxagliptin CAS No. 841302-24-7

5-Hydroxy saxagliptin

Cat. No.: B1146384
CAS No.: 841302-24-7
M. Wt: 331.4 g/mol
InChI Key: GAWUJFVQGSLSSZ-YQWHHNEHSA-N
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Description

5-Hydroxy saxagliptin is a major active metabolite of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. This compound plays a crucial role in enhancing glucose-dependent insulin secretion by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .

Scientific Research Applications

5-Hydroxy saxagliptin has a wide range of scientific research applications:

Mechanism of Action

Target of Action

5-Hydroxy saxagliptin primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP), which play crucial roles in regulating glucose homeostasis .

Mode of Action

This compound acts as a competitive inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows down the breakdown of incretin hormones, resulting in increased levels of these hormones in the body . This leads to an increase in insulin synthesis and release from pancreatic beta cells and a decrease in glucagon secretion from pancreatic alpha cells . The overall effect is a decrease in hepatic glucose production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the incretin hormone pathway . By inhibiting the DPP-4 enzyme, this compound prolongs the active incretin levels, which in turn regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells .

Pharmacokinetics

This compound is primarily metabolized by cytochrome P450 3A4/5 (CYP3A4/5) . Approximately 50% of the absorbed dose will undergo hepatic metabolism . The compound is eliminated by a combination of renal and hepatic clearance . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, which supports a once-daily dosing regimen .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of glucose homeostasis . By increasing the levels of active incretin hormones, it augments glucose-dependent insulin secretion, leading to improved glycemic control . This makes this compound an effective treatment for type 2 diabetes mellitus .

Biochemical Analysis

Biochemical Properties

5-Hydroxy Saxagliptin inhibits DPP-4 , an enzyme responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound increases intact plasma GLP-1 and GIP concentrations, augmenting glucose-dependent insulin secretion .

Cellular Effects

This compound, by inhibiting DPP-4, influences cell function by augmenting glucose-dependent insulin secretion . This has a significant impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in glucose regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of DPP-4 . This inhibition increases the concentrations of GLP-1 and GIP, hormones that stimulate glucose-dependent insulin secretion . This results in improved glycemic control in patients with type 2 diabetes mellitus .

Temporal Effects in Laboratory Settings

In laboratory settings, the plasma concentration-time profiles for Saxagliptin and this compound were similar on days 1 and 7, with no evidence of drug accumulation on repeated dosing . The half-life of plasma DPP-4 inhibition with Saxagliptin 5 mg is 27 h, which supports a once-daily dosing regimen .

Metabolic Pathways

The metabolism of Saxagliptin, and by extension this compound, is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5) . Approximately 50% of the absorbed dose will undergo hepatic metabolism .

Transport and Distribution

Saxagliptin is orally absorbed and can be administered with or without food . It is eliminated by a combination of renal and hepatic clearance . The steady-state volume of distribution values for Saxagliptin ranged from 1.3 to 5.2 L/kg, indicating extravascular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy saxagliptin involves the hydroxylation of saxagliptin. This process typically employs cytochrome P450 (CYP) 3A4/5 enzymes, which catalyze the hydroxylation reaction under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar pathway, utilizing biocatalysts to achieve the hydroxylation of saxagliptin. The process is optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy saxagliptin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy saxagliptin is unique due to its specific hydroxylation, which enhances its selectivity and potency as a DPP-4 inhibitor. It is approximately fivefold more potent than sitagliptin and vildagliptin .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Hydroxy saxagliptin involves the conversion of saxagliptin to its hydroxylated form using a palladium-catalyzed hydrogenation reaction.", "Starting Materials": [ "Saxagliptin", "Hydrogen gas", "Palladium on carbon", "Methanol", "Water" ], "Reaction": [ "Saxagliptin is dissolved in methanol and water", "Palladium on carbon is added to the solution", "Hydrogen gas is bubbled through the solution under pressure and at room temperature", "The reaction mixture is stirred for several hours until complete conversion of saxagliptin to 5-Hydroxy saxagliptin is achieved", "The catalyst is removed by filtration and the product is isolated by evaporation of the solvent" ] }

CAS No.

841302-24-7

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

(1S,3R,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

InChI

InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12-,13+,14-,16?,17-,18+/m1/s1

InChI Key

GAWUJFVQGSLSSZ-YQWHHNEHSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N

SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N

Synonyms

(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile;  BMS 510849;  5-Hydroxy Saxagliptin;  BMS 510849;  M2 Saxagliptin Hydroxylated Metabolite

Origin of Product

United States

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